molecular formula C12H19NO B14444408 7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carbaldehyde CAS No. 74045-76-4

7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carbaldehyde

Cat. No.: B14444408
CAS No.: 74045-76-4
M. Wt: 193.28 g/mol
InChI Key: MITJFVYBDKFBHC-UHFFFAOYSA-N
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Description

7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carbaldehyde is an organic compound with a complex structure that includes multiple rings and functional groups It is characterized by its unique arrangement of atoms, which includes a propyl group, a hexahydroindolizine core, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a cyclization reaction to form the hexahydroindolizine core, followed by the introduction of the propyl group and the aldehyde functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The propyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various reagents, such as halogens or nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carboxylic acid.

    Reduction: Formation of 7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hexahydroindolizine core may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carboxylic acid
  • 7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-methanol
  • 7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-amine

Uniqueness

7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carbaldehyde is unique due to its specific combination of functional groups and ring structures. This uniqueness imparts distinct reactivity and potential applications compared to its similar compounds. The presence of the aldehyde group, in particular, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

74045-76-4

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

7-propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carbaldehyde

InChI

InChI=1S/C12H19NO/c1-2-4-10-7-12-5-3-6-13(12)8-11(10)9-14/h9,12H,2-8H2,1H3

InChI Key

MITJFVYBDKFBHC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(CN2CCCC2C1)C=O

Origin of Product

United States

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